molecular formula C24H18N4O2S B15426902 N-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)naphthalene-2-sulfonamide CAS No. 93356-12-8

N-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)naphthalene-2-sulfonamide

Cat. No.: B15426902
CAS No.: 93356-12-8
M. Wt: 426.5 g/mol
InChI Key: GMEJKCSVZFTEQJ-UHFFFAOYSA-N
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Description

N-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)naphthalene-2-sulfonamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with two phenyl groups at positions 3 and 5, and a naphthalene sulfonamide moiety at position 2. The 1,2,4-triazole ring is a versatile scaffold known for its pharmacological and material science applications, including antimicrobial, anticancer, and enzyme inhibitory properties . The naphthalene sulfonamide group enhances molecular rigidity and binding affinity to hydrophobic pockets in biological targets, such as carbonic anhydrases or GPCRs .

Properties

CAS No.

93356-12-8

Molecular Formula

C24H18N4O2S

Molecular Weight

426.5 g/mol

IUPAC Name

N-(3,5-diphenyl-1,2,4-triazol-4-yl)naphthalene-2-sulfonamide

InChI

InChI=1S/C24H18N4O2S/c29-31(30,22-16-15-18-9-7-8-14-21(18)17-22)27-28-23(19-10-3-1-4-11-19)25-26-24(28)20-12-5-2-6-13-20/h1-17,27H

InChI Key

GMEJKCSVZFTEQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5

Origin of Product

United States

Biological Activity

N-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)naphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the triazole family, characterized by the presence of a triazole ring and a naphthalene sulfonamide moiety. Its chemical formula is C24H17N3O2SC_{24}H_{17}N_3O_2S, and it exhibits notable pharmacological properties.

1. Antimicrobial Activity

Research has indicated that triazole derivatives exhibit broad-spectrum antimicrobial properties. The compound this compound has been evaluated for its antibacterial efficacy against various Gram-positive and Gram-negative bacteria. Studies have shown that it demonstrates significant activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

2. Antifungal Properties

The compound's antifungal activity is attributed to its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This mechanism reduces fungal growth and viability. In vitro assays have demonstrated effective inhibition against pathogenic fungi like Candida albicans and Aspergillus niger at low concentrations .

3. Antioxidant Activity

The antioxidant potential of this compound has been assessed using DPPH and ABTS assays. The compound exhibited significant free radical scavenging activity, with IC50 values indicating comparable efficacy to well-known antioxidants like ascorbic acid .

4. Anticancer Activity

Recent studies have explored the anticancer properties of this compound against various cancer cell lines. It has shown promising results in inhibiting cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antibacterial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .
  • Antifungal Treatment : In clinical trials focusing on dermatophyte infections, patients treated with formulations containing this compound showed a marked improvement compared to placebo groups .
  • Cancer Research : A recent investigation into the compound's effects on tumor growth in xenograft models revealed a substantial reduction in tumor size compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment .

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus16 µg/mL
AntifungalCandida albicans32 µg/mL
AntioxidantDPPH Assay0.397 µM
AnticancerMCF-7IC50 = 12 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Aromatic Substituents

Key analogs :

2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Structure: 1,2,3-triazole with naphthyloxy and acetamide groups. Activity: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). IR and NMR data confirm functional groups (e.g., C=O at 1671 cm⁻¹, δ 5.38 ppm for –NCH2CO–).

5-(2-Thienyl)-1,2,4-triazoles (e.g., compounds 4a–e, 5a–e)

  • Structure : 1,2,4-triazole substituted with thienyl and arylthiourea groups.
  • Activity : Broad-spectrum antibacterial activity (e.g., compound 9a against Gram-positive/-negative bacteria).
  • Comparison : The thienyl group enhances π-stacking interactions, while the naphthalene sulfonamide in the target compound likely improves hydrophobicity and target selectivity.
Sulfonamide-Containing Triazoles

Key analog : BIIE0246

  • Structure : Contains a 1,2,4-triazol-4-yl group linked to a dibenzazepine and argininamide.
  • Activity : Neuropeptide Y receptor antagonist.
  • Comparison : The target compound’s naphthalene sulfonamide may mimic the hydrophobic interactions of BIIE0246’s dibenzazepine, but its smaller size could limit receptor-binding breadth.

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Biological Activity Solubility/Stability
N-(3,5-Diphenyl-4H-1,2,4-triazol-4-yl)naphthalene-2-sulfonamide 1,2,4-triazole Phenyl, naphthalene sulfonamide Hypothesized: Enzyme inhibition Low solubility (hydrophobic)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) 1,2,3-triazole Naphthyloxy, acetamide Not reported Moderate (polar acetamide)
5-(2-Thienyl)-1,2,4-triazoles (e.g., 9a) 1,2,4-triazole Thienyl, piperazinylmethyl Broad-spectrum antibacterial Variable (depends on R-group)
BIIE0246 1,2,4-triazol-4-yl Dibenzazepine, argininamide Neuropeptide Y antagonist Likely low (large hydrophobic)

Key Research Findings

Synthetic Flexibility : The target compound’s 1,2,4-triazole core allows diverse functionalization, similar to CuAAC-derived analogs (e.g., 6a–c) . However, sulfonamide incorporation requires specialized reagents (e.g., sulfonyl chlorides).

Bioactivity Trends :

  • 1,2,4-Triazoles with bulky aromatic groups (e.g., naphthalene in the target, thienyl in ) exhibit enhanced antimicrobial and receptor-binding properties.
  • Sulfonamide groups improve thermal stability and enzyme inhibition but reduce solubility .

Spectroscopic Signatures :

  • IR peaks for C=O (1671–1682 cm⁻¹) and C–N (1295–1340 cm⁻¹) in analogs (e.g., 6b) align with expected features in the target compound.
  • ¹H NMR shifts for triazole protons (δ 8.36–8.40 ppm in 6b–c) suggest similar electronic environments in the target’s triazole ring.

Preparation Methods

Cyclization of Amidines

The 1,2,4-triazole scaffold is classically synthesized via cyclization of amidines or acyl hydrazides. A ZnII-catalyzed method reported by Yunusova et al. enables efficient triazole formation by coupling dialkylcyanamide with acyl hydrazides under mild conditions. For N-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)naphthalene-2-sulfonamide, this involves:

  • Reacting benzamidine derivatives with naphthalene-2-sulfonyl hydrazide in dimethylformamide (DMF) at 80°C.
  • Catalyzing cyclization with ZnCl₂ (5 mol%) to yield the triazole core.

This method achieves moderate yields (60–70%) but requires stringent stoichiometric control to minimize byproducts.

Stepwise Assembly via Intermediate Functionalization

A two-step approach isolates the triazole amine before sulfonylation:

  • Triazole Amine Synthesis :
    • Reacting 1,3-diphenylguanidine with hydroxylamine hydrochloride in ethanol under reflux forms 3,5-diphenyl-4H-1,2,4-triazol-4-amine.
    • Key parameters:
      • Temperature: 80°C
      • Reaction time: 12 hours
      • Yield: 68%.
  • Sulfonylation :
    • Treating the triazole amine with naphthalene-2-sulfonyl chloride (1.2 equiv) in dichloromethane (DCM) and sodium carbonate (3.0 equiv) at room temperature.
    • Quenching with ice-water precipitates the crude product, which is purified via recrystallization (ethanol/water).

Solvent and Catalyst Optimization

Solvent Systems

Solvent Combination Reaction Efficiency (%) Purity (%)
DMF/Water (3:1) 85 92
DCM/NaHCO₃ 78 88
Acetone/EtOH 65 82

Polar aprotic solvents like DMF enhance reaction kinetics by stabilizing intermediates, while DCM minimizes side reactions during sulfonylation.

Catalytic Enhancements

Incorporating ZnII or CuI catalysts reduces activation energy:

  • ZnCl₂ (5 mol%) : Accelerates cyclization by coordinating with nitrogen lone pairs, achieving 15% faster kinetics.
  • CuI (10 mol%) : Facilitates Ullmann-type couplings in triazole functionalization but risks sulfonamide decomposition above 60°C.

Purification and Isolation

Recrystallization

Recrystallizing the crude product from ethanol/water (3:1) removes unreacted sulfonyl chloride and triazole amine byproducts. Optimal conditions:

  • Temperature gradient: 0°C to 25°C
  • Recovery: 89%.

Column Chromatography

Silica gel chromatography (ethyl acetate/hexane, 1:4) resolves regioisomers, particularly when synthesizing asymmetrical triazoles. This method ensures >98% purity but sacrifices yield (72%).

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (300 MHz, DMSO) δ 8.36 (s, 1H, triazole-H), 7.52–8.24 (m, 14H, aryl-H)
¹³C NMR δ 152.3 (triazole-C), 125–139 (naphthalene-C)
FTIR (ATR) 1305 cm⁻¹ (S=O), 1600 cm⁻¹ (C=N)

¹H NMR confirms triazole proton singlet at δ 8.36, while FTIR verifies sulfonamide S=O stretches.

X-ray Crystallography

Single-crystal X-ray analysis (SHELX) reveals planar triazole rings (bond angle: 120°) and dihedral angles of 45° between naphthalene and phenyl groups, explaining steric hindrance during synthesis.

Challenges and Mitigation Strategies

Byproduct Formation

  • Naphthalene Sulfonic Acid : Generated from sulfonyl chloride hydrolysis. Mitigated by anhydrous conditions and controlled pH.
  • Di-substituted Triazoles : Minimized using excess naphthalene-2-sulfonyl chloride (1.5 equiv).

Scalability Issues

Pilot-scale trials (500 g) show reduced yields (58%) due to heat dissipation inefficiencies. Implementing jacketed reactors improves temperature control, restoring yields to 72%.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,5-diphenyl-4H-1,2,4-triazol-4-yl)naphthalene-2-sulfonamide, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves 1,3-dipolar cycloaddition between azides and alkynes under copper catalysis ( ). Key parameters include:

  • Catalyst loading : 10 mol% Cu(OAc)₂ for efficient cycloaddition ( ).
  • Solvent system : A 3:1 tert-butanol-water mixture optimizes reaction kinetics ( ).
  • Purification : Recrystallization in ethanol or chromatography ensures purity ().
    Yield optimization requires precise stoichiometric ratios and reflux duration control ( ).

Q. How is the molecular structure of this compound confirmed, and which spectroscopic techniques are most effective?

  • Methodological Answer : Structural confirmation relies on:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., triazole proton at δ ~8.36 ppm and naphthalene carbons at δ ~125–130 ppm) ().
  • IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretch at ~1300 cm⁻¹) ( ).
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and packing interactions ( ).

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : Common assays include:

  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative strains ( ).
  • Enzyme inhibition : Fluorescence-based assays targeting carbonic anhydrase or kinase activity ( ).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values) ().

Advanced Research Questions

Q. How can computational modeling predict the interaction between this compound and biological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme active sites (e.g., triazole-sulfonamide interactions with catalytic residues) ( ).
  • Molecular dynamics (MD) simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories ().
  • QSAR models : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity trends ( ).

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions arise from:

  • Assay variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers) ().
  • Compound purity : Validate via HPLC (≥95% purity threshold) ().
  • Structural analogs : Compare activity of derivatives (e.g., naphthalene vs. thiophene sulfonamides) to isolate pharmacophores ( ).

Q. How do structural modifications enhance selectivity toward specific enzymes (e.g., carbonic anhydrase isoforms)?

  • Methodological Answer :

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., -Cl) at the triazole 3,5-positions improves isoform selectivity ( ).
  • Linker optimization : Replacing sulfonamide with amide groups alters hydrogen-bonding networks ( ).
  • SAR studies : Systematic testing of analogs identifies critical moieties (e.g., naphthalene enhances hydrophobic interactions) ( ).

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

  • Methodological Answer :

  • Twinned crystals : SHELXL refinement with TWIN/BASF commands corrects intensity overlaps ( ).
  • Disorder : Partial occupancy modeling for flexible substituents (e.g., phenyl rings) ( ).
  • High-resolution data : Synchrotron sources (λ = 0.7–1.0 Å) improve electron density maps ( ).

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show minimal efficacy?

  • Methodological Answer : Discrepancies may stem from:

  • Strain specificity : Activity against S. aureus but not E. coli due to outer membrane permeability ( ).
  • Biofilm vs. planktonic assays : Biofilms reduce compound penetration ().
  • Compound stability : Degradation in culture media (validate via LC-MS) ().

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